molecular formula C5H6N4O4 B1267439 Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate CAS No. 70965-23-0

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B1267439
CAS RN: 70965-23-0
M. Wt: 186.13 g/mol
InChI Key: XBISXCYXLGZZFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-nitro-1,2,3-triazoles, which are structurally related to methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, can be achieved from sodium azide and gem-dinitro compounds. These compounds are derived from dinitroacetic acid ester through several transformations. This method provides a chemoselective approach to synthesizing 4-nitro-5-amino- and 4,5-dinitro-1,2,3-triazoles, highlighting the versatility of nitro triazole compounds in synthesis (Baryshnikov et al., 1992).

Molecular Structure Analysis

In the context of molecular structure analysis, 1,2,4-triazole derivatives exhibit a range of structural configurations due to their synthesis routes. For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with nitrosofurazan derivatives leads to energetic materials with optimal oxygen balance and high decomposition onset temperatures, indicating the structural stability and potential energetic applications of these materials (Gulyaev et al., 2021).

Chemical Reactions and Properties

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and its derivatives undergo various chemical reactions, contributing to their chemical diversity and potential applications. For example, the nitration of 4-nitro-1,2,3-triazole can yield 2,4-dinitro-1,2,3-triazole, a process that illustrates the chemical reactivity of triazole compounds towards further functionalization (Baryshnikov et al., 1992).

Physical Properties Analysis

The physical properties of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate derivatives, such as density and thermal stability, are crucial for their potential applications. The synthesized compounds from 1-amino-3-nitro-1H-1,2,4-triazole exhibit high densities and decomposition onset temperatures, indicating their suitability for use in energetic materials (Gulyaev et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and the ability to form stable structures, are integral to understanding the applications of methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate. The formation of stable complexes with different substituents, as shown in the synthesis and reactivity studies, highlights the compound's versatility and potential for further exploration in materials science (Gulyaev et al., 2021).

Scientific Research Applications

  • Energetic Materials

    • Field : Chemistry, specifically the study of energetic materials .
    • Application : The compound [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which includes a 1,2,4-triazole ring, is used in the creation of energetic materials .
    • Method : The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds in the presence of dibromisocyanuric acid .
    • Results : These compounds are thermally stable, exhibit acceptable densities, and have been estimated as potential components of solid composite propellants .
  • Anticancer Agents

    • Field : Medicinal Chemistry, specifically the development of anticancer agents .
    • Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
    • Method : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
    • Results : Some of the synthesized compounds showed promising cytotoxic activity against the Hela cell line .
  • Antiviral Agents

    • Field : Medicinal Chemistry, specifically the development of antiviral agents .
    • Application : The replacement of nucleobases by triazole derivatives is very effective in drug discovery .
  • Propellants and Explosives

    • Field : Chemistry, specifically the study of propellants and explosives .
    • Application : The compound [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which includes a 1,2,4-triazole ring, is used in the creation of propellants and explosives .
    • Method : The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds in the presence of dibromisocyanuric acid .
    • Results : These compounds are thermally stable, exhibit acceptable densities, and have been estimated as potential components of solid composite propellants .
  • Pharmacological Potentials

    • Field : Medicinal Chemistry, specifically the development of drugs .
    • Application : Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
  • Organic Synthesis and Chemical Biology

    • Field : Organic Chemistry and Chemical Biology .
    • Application : 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
  • Energetic Materials

    • Field : Chemistry, specifically the study of energetic materials .
    • Application : The compound [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which includes a 1,2,4-triazole ring, is used in the creation of energetic materials .
    • Method : The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds in the presence of dibromisocyanuric acid .
    • Results : These compounds are thermally stable, exhibit acceptable densities, and have been estimated as potential components of solid composite propellants .
  • Pharmaceuticals

    • Field : Medicinal Chemistry, specifically the development of drugs .
    • Application : Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
  • Organic Synthesis and Chemical Biology

    • Field : Organic Chemistry and Chemical Biology .
    • Application : 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
  • Sustainable Construction of Differentially Functionalized 1,2,4-triazoles

    • Field : Organic Chemistry .
    • Application : The established route for the synthesis of several triazoles could find useful applications for the rapid and sustainable construction of differentially functionalized 1,2,4-triazoles .

Safety And Hazards

The safety and hazards of 1,2,4-triazole compounds can also vary widely. For example, certain 1,2,4-triazole compounds can be used to detect trace amounts of mercuric ion in aqueous solution .

Future Directions

The future directions of research on 1,2,4-triazole compounds could involve the development of new synthesis methods and the exploration of their potential applications in various fields, such as medicine and materials science .

properties

IUPAC Name

methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBISXCYXLGZZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317868
Record name Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

CAS RN

70965-23-0
Record name 70965-23-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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